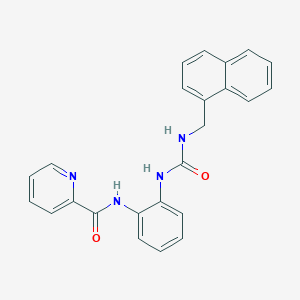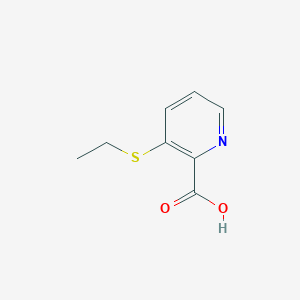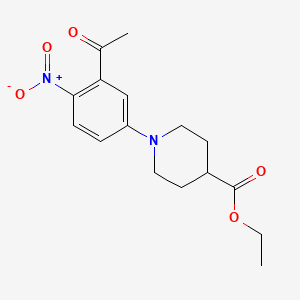![molecular formula C17H23N7O2S B2388220 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine CAS No. 2199235-44-2](/img/structure/B2388220.png)
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a tert-butyl group, an imidazole ring, and a sulfonyl group attached to a piperidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as nucleophilic substitution, condensation reactions, and ring-closure reactions .Molecular Structure Analysis
The presence of multiple heterocyclic rings (triazolo[4,3-b]pyridazine and imidazole) in the compound suggests that it could have interesting electronic and steric properties. These properties could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, as well as the sulfonyl group. These functional groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Applications De Recherche Scientifique
- Le composé présente des propriétés anticancéreuses prometteuses. Les chercheurs ont exploré ses effets sur les lignées cellulaires tumorales, en étudiant sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose. Des investigations plus approfondies sur son mécanisme d'action et son potentiel en tant que thérapie ciblée sont en cours .
- Des études in vitro ont démontré que ce composé possède une activité antimicrobienne contre les bactéries à Gram positif (par exemple, Staphylococcus aureus) et à Gram négatif (par exemple, Escherichia coli). Sa structure unique peut permettre des interactions spécifiques avec les enzymes ou les récepteurs bactériens .
- Des études précliniques suggèrent que le composé possède des propriétés analgésiques et anti-inflammatoires. Il peut moduler les voies de la douleur et réduire l'inflammation, le rendant pertinent pour la gestion de la douleur et les affections inflammatoires .
- La présence de cycles imidazole et triazolo contribue à son activité antioxydante. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des maladies associées aux radicaux libres .
- Le composé agit comme un inhibiteur enzymatique, ciblant en particulier l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline et la lipase. Ces enzymes sont impliquées dans divers processus physiologiques, et leur inhibition pourrait avoir des implications thérapeutiques .
- Des études préliminaires indiquent que le composé présente des effets antiviraux. Les chercheurs étudient son potentiel contre des virus spécifiques, y compris les virus ARN et ADN. Comprendre son mode d'action et sa sélectivité est crucial pour le développement de médicaments antiviraux .
Activité anticancéreuse
Propriétés antimicrobiennes
Effets analgésiques et anti-inflammatoires
Potentiel antioxydant
Inhibition enzymatique
Applications antivirales
En résumé, ce composé multifonctionnel est prometteur dans divers domaines, de la recherche sur le cancer à la thérapie antimicrobienne. Sa relation structure-activité et sa pharmacocinétique justifient des explorations plus approfondies. Les chercheurs travaillent activement à exploiter son potentiel pour la conception et le développement de médicaments . Si vous souhaitez obtenir des informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b]tetrazine-based energetic materials, have been synthesized and studied for their potential applications
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds, which are part of the compound’s structure, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Result of Action
Compounds with similar structures have shown potential as energetic materials due to their excellent insensitivity toward external stimuli and good calculated detonation performance
Action Environment
Compounds with similar structures have shown excellent thermal stability , suggesting that this compound may also be stable under various environmental conditions
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structural features of the compound.
Cellular Effects
Related compounds have shown anti-tumor activity against various cancer cell lines . It’s possible that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown remarkable thermal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
6-tert-butyl-3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-17(2,3)13-4-5-14-20-21-16(24(14)22-13)12-6-8-23(9-7-12)27(25,26)15-10-18-11-19-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHAIKCGRZXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)S(=O)(=O)C4=CN=CN4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
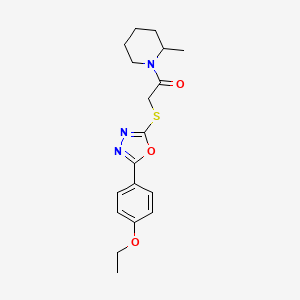
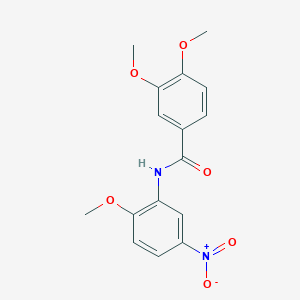
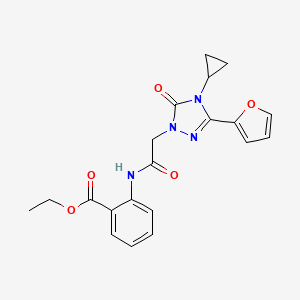



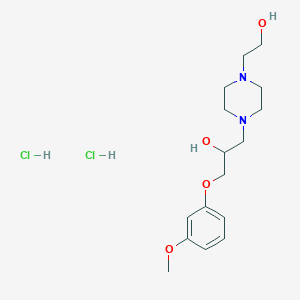
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
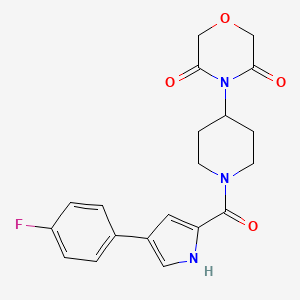
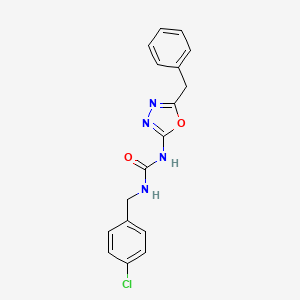
![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)
